2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Fluorinated Polyimides Low-k Dielectrics Microelectronics

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (CAS 115873-09-1) is a fluorinated aromatic dinitro-dicarboxylic acid monomer that serves as a critical precursor for high-performance polyimides and related polymers. The compound is characterized by a hexafluoroisopropylidene central linkage bridging two 4-carboxy-3-nitrophenyl moieties, with a molecular formula of C₁₇H₈F₆N₂O₈ and a molecular weight of 482.24 g/mol.

Molecular Formula C17H8F6N2O8
Molecular Weight 482.24 g/mol
CAS No. 115873-09-1
Cat. No. B050988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
CAS115873-09-1
Molecular FormulaC17H8F6N2O8
Molecular Weight482.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29)
InChIKeyHTFPTCABXGMXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (CAS 115873-09-1): Fluorinated Monomer for Advanced Polyimide Synthesis


2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (CAS 115873-09-1) is a fluorinated aromatic dinitro-dicarboxylic acid monomer that serves as a critical precursor for high-performance polyimides and related polymers [1]. The compound is characterized by a hexafluoroisopropylidene central linkage bridging two 4-carboxy-3-nitrophenyl moieties, with a molecular formula of C₁₇H₈F₆N₂O₈ and a molecular weight of 482.24 g/mol . Its primary utility lies in the subsequent reduction of the nitro groups to amines, yielding the valuable fluorinated diamine monomer 2,2-bis(3-amino-4-carboxyphenyl)hexafluoropropane, which is then polymerized with aromatic dianhydrides to produce polyimides with enhanced thermal stability, optical transparency, solubility, and reduced dielectric constants compared to non-fluorinated analogs [2].

Why Generic Substitution Fails: The Critical Role of the Hexafluoropropane Core in 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane


In-class fluorinated monomers cannot be simply interchanged due to the profound influence of the central hexafluoroisopropylidene (-C(CF₃)₂-) group on the final polymer properties. This rigid, bulky, and electron-withdrawing moiety is specifically engineered to disrupt interchain packing, increase fractional free volume, and reduce chain polarizability—effects that directly translate into the superior combination of low dielectric constant, high optical transparency, enhanced solubility, and high thermal stability observed in the derived polyimides [1]. Replacing this monomer with a non-fluorinated analog (e.g., a methylene-bridged dinitro-dicarboxylic acid) or a fluorinated monomer lacking the specific substitution pattern of nitro/carboxyl groups (e.g., a simple fluorinated dianhydride like 6FDA without the complementary functional groups) would fundamentally alter the polymer architecture, negating the synergistic property enhancements that justify the use of this specific, high-value intermediate.

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane: Quantitative Evidence for Superior Material Properties


2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane Enables Polyimides with Reduced Dielectric Constant vs. Non-Fluorinated Analogs

Polyimides synthesized from the fluorinated diamine derived from 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane exhibit a significantly lower dielectric constant compared to polyimides based on conventional, non-fluorinated diamines. This reduction is a direct consequence of the hexafluoroisopropylidene group, which decreases chain polarizability and increases the fractional free volume of the polymer matrix [1]. The incorporation of fluorine is a well-established strategy for reducing the dielectric constant in polyimides, as demonstrated by studies showing that adding the 6F group (similar to the core of the target compound) can lower the permittivity from ~3.4 for standard polyimide to ~2.5 [2]. While this is a class-level inference, the structural role of the target compound's 6F core in achieving this property is unequivocal.

Fluorinated Polyimides Low-k Dielectrics Microelectronics

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane as a Precursor to Polyimides with Enhanced Optical Transparency

Polyimides prepared from fluorinated monomers containing the -C(CF₃)₂- group demonstrate exceptionally high optical transparency in the visible and near-infrared regions, a property directly attributable to the electron-withdrawing fluorine atoms that reduce charge-transfer complex (CTC) formation between polymer chains. A study on a structurally similar fluorinated copolyimide system (6FDA-BisAAF-PPD) reported transmittance greater than 90% at wavelengths above 500 nm [1]. This is a class-level inference; the core hexafluoroisopropylidene structure of the target compound is the primary driver of this enhanced transparency when incorporated into a polyimide backbone.

Optical Waveguides Transparent Substrates Fluorinated Polyimides

Improved Polymer Solubility Enabled by 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane-Derived Polyimides

The bulky and rigid -C(CF₃)₂- linkage in the target compound disrupts polymer chain packing, which, upon conversion to a polyimide, results in significantly enhanced solubility in common organic solvents compared to fully aromatic, rigid-rod polyimides [1]. This is a well-documented class-level property of 6F-containing polyimides. For example, studies on related fluorinated polyimides with ortho-kink structures report that they are 'easily soluble in convenient organic solvents' [1]. This improved solubility facilitates solution-based processing techniques like spin-coating and casting, which are often impossible with intractable, non-fluorinated polyimides that require more complex and costly processing methods.

Organosoluble Polyimides Solution Processing Fluorinated Polymers

High Thermal Stability in Polyimides Derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Polyimides incorporating the hexafluoroisopropylidene group from this monomer class retain excellent thermal stability, a hallmark of aromatic polyimides. While the introduction of fluorine can sometimes slightly lower the glass transition temperature (Tg) compared to the most rigid non-fluorinated analogs, the resulting polymers still exhibit very high decomposition temperatures, often exceeding 500°C [1]. For instance, a related fluorinated polyimide study showed a 5% weight loss temperature around 530°C in air and 540°C in nitrogen [2]. This is a class-level inference: the strong C-F bonds and the overall aromatic structure contribute to the robust thermal stability of polymers made from the target compound's reduced diamine form.

High-Temperature Polymers Thermogravimetric Analysis Fluorinated Polyimides

Intrinsic Dielectric Behavior of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane: Temperature-Stable Permittivity

Experimental measurements on the crystalline form of the target compound itself reveal a dielectric constant that is largely temperature-independent, with values ranging from 4.4 to 9.5 across a measured temperature range up to its melting point of 411 K (138 °C) [1]. The absence of a dielectric anomaly within this range suggests that the compound does not undergo a ferroelectric phase transition under these conditions [1]. This is supporting evidence for the compound's stable dielectric behavior, which may be relevant for applications where the monomer itself is used in a composite or as an additive.

Dielectric Properties Ferroelectric Materials Crystal Structure

Prime Application Scenarios for 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane in Advanced Materials


Synthesis of Low-Dielectric Constant Polyimides for Microelectronics

This compound is the ideal precursor for synthesizing fluorinated diamine monomers used to create low-k polyimide dielectrics. The resulting polyimides are crucial as interlayer dielectrics (ILDs) in integrated circuits, where their reduced dielectric constant (~2.5 vs. ~3.4 for non-fluorinated analogs [1]) directly contributes to decreased signal propagation delay and lower power consumption. The enhanced solubility of these polyimides also allows for simpler spin-coating application, which is a significant processing advantage [2].

Fabrication of Highly Transparent and Flexible Substrates for Optoelectronics

The monomer's structure is instrumental in producing colorless and highly transparent polyimide films. These films exhibit transmittance >90% at wavelengths above 500 nm [3], making them excellent candidates for flexible substrates in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and photovoltaic cells. Their combination of optical clarity, thermal stability, and mechanical flexibility is a direct result of the hexafluoroisopropylidene core from this compound [2].

Development of High-Performance Gas Separation Membranes

When converted to its diamine form and polymerized with specific dianhydrides (e.g., 6FDA), the monomer yields polyimides with a high fractional free volume and tailored chain rigidity. This molecular architecture is known to produce membranes with an excellent balance of high gas permeability and high selectivity for gas pairs like CO₂/CH₄ and O₂/N₂ [4]. The tunable structure allows for the optimization of separation performance, which is a key advantage in industrial gas purification and carbon capture applications.

Synthesis of Solvent-Processable, High-Temperature Coatings and Adhesives

The excellent solubility of polyimides derived from this fluorinated monomer in common organic solvents [2] overcomes a major processing hurdle associated with traditional polyimides. This enables the formulation of high-solids coatings and adhesives that can be applied via standard solution-based techniques (spraying, dipping, casting) and then cured to yield films with outstanding thermal stability (Td,5% > 500°C [3]) and chemical resistance. This application scenario is particularly valuable in the aerospace and semiconductor industries, where robust, easily processed, high-temperature materials are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.